molecular formula C18H22N2O4S B3523950 N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B3523950
M. Wt: 362.4 g/mol
InChI Key: IEMUFMCFQZKCAJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a methylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 2-aminobenzamide.

    Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the intermediate amide.

    Methylsulfonylation: The intermediate amide is then treated with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine to introduce the methylsulfonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide or sulfonyl groups, potentially converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2-[methylamino]benzamide.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to aromatic residues in proteins, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-2-[methylamino]benzamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-[methylsulfonyl]benzamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylthio)amino]benzamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both a methoxy group and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20(25(3,22)23)17-7-5-4-6-16(17)18(21)19-13-12-14-8-10-15(24-2)11-9-14/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMUFMCFQZKCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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